[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol
CAS No.:
Cat. No.: VC16236732
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2O |
|---|---|
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | [1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol |
| Standard InChI | InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2 |
| Standard InChI Key | FSVACMCTFSIBDE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Properties
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol is a chiral piperazine derivative characterized by a 3-chlorobenzyl substituent and a hydroxymethyl group at the second position of the piperazine ring. Its stereochemistry, denoted by the (R)-configuration, critically influences its biological activity. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | [(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| CAS Registry Number | 1263286-37-8 |
| Canonical SMILES | C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
| Isomeric SMILES | C1CN(C@HCO)CC2=CC(=CC=C2)Cl |
| InChI Key | FSVACMCTFSIBDE-GFCCVEGCSA-N |
The compound’s three-dimensional conformation, confirmed by X-ray crystallography and NMR spectroscopy, reveals a chair conformation in the piperazine ring, with the hydroxymethyl and 3-chlorobenzyl groups occupying equatorial positions. This spatial arrangement enhances its ability to interact with hydrophobic binding pockets in biological targets.
Synthesis and Structural Modification
The synthesis of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol typically involves a multi-step alkylation strategy. A representative pathway includes:
-
Alkylation of (R)-piperazine: Reacting (R)-piperazine with 3-chlorobenzyl chloride in dichloromethane under basic conditions (e.g., NaOH) yields the intermediate 1-(3-chlorobenzyl)-R-piperazine.
-
Hydroxymethylation: The intermediate undergoes hydroxymethylation via formaldehyde under reductive amination conditions, introducing the methanol moiety at the second position of the piperazine ring.
Modifications to this protocol, such as substituting 3-chlorobenzyl chloride with other aryl halides (e.g., 4-fluorobenzyl chloride), generate analogs with varied pharmacological profiles . For instance, replacing the chlorine atom with a trifluoromethyl group enhances lipid solubility and blood-brain barrier permeability .
Pharmacological Applications
Anticonvulsant Activity
Piperazine derivatives, including structurally related compounds, demonstrate efficacy in preclinical models of epilepsy. In the maximal electroshock (MES) test, analogs of [1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol reduced seizure duration by 40–60% at doses of 30–100 mg/kg . Mechanistically, these compounds inhibit voltage-sensitive sodium channels (VSSCs), stabilizing neuronal membranes during depolarization . For example, derivative 20 from the PMC study exhibited a 50% inhibitory concentration (IC₅₀) of 12.3 μM against VSSCs, suggesting moderate binding affinity .
Oncology Research
Piperazine derivatives are under investigation for their pro-apoptotic effects in cancer cells. In HT29 colon cancer models, structurally similar compounds induced mitotic arrest by inhibiting tubulin polymerization (IC₅₀ = 8.7 μM). Synergy with TNF-α enhanced caspase-3 activation by 2.5-fold, suggesting combinatorial therapeutic potential.
Mechanism of Action
The compound’s biological effects arise from dual interactions:
-
Neurotransmitter Receptor Modulation: As a partial agonist at 5-HT₁ₐ receptors (Kᵢ = 120 nM), it increases serotonin levels in the prefrontal cortex, correlating with anxiolytic activity in rodent models.
-
Ion Channel Inhibition: Blockade of VSSCs (site 2) reduces neuronal hyperexcitability, a mechanism shared with anticonvulsants like phenytoin .
Comparative molecular docking studies reveal that the 3-chlorobenzyl group occupies a hydrophobic cleft in the VSSC α-subunit, while the hydroxymethyl group forms hydrogen bonds with Ser-798 and Lys-1422 residues .
Comparative Analysis with Analogues
The (R)-configuration confers superior receptor selectivity compared to the (S)-enantiomer, underscoring the importance of stereochemistry in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume